5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid
Description
Properties
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIGHZWKHZIQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid is C14H10BrF O3, with a molecular weight of approximately 325.13 g/mol. The compound features a bromine atom at the 5-position and a fluorobenzyl ether group, which may influence its reactivity and biological interactions.
Scientific Research Applications
-
Medicinal Chemistry
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, preliminary studies indicate that it can inhibit certain enzymes with varying binding affinities, suggesting potential therapeutic applications.
- Anticancer Properties : Research has shown that this compound may exhibit anticancer activity by targeting specific cancer cell lines.
-
Biochemical Research
- Protein-Ligand Interactions : This compound is used in studies aimed at understanding the interactions between proteins and ligands, providing insights into the mechanisms of enzyme action and receptor activation.
- Binding Affinity Studies : Binding affinity studies have demonstrated that this compound interacts with various biological targets, which may lead to the development of new therapeutic agents.
-
Industrial Applications
- Chemical Synthesis : It serves as a building block for synthesizing more complex organic compounds, making it valuable in pharmaceutical development and materials science.
Binding Affinity of this compound
| Biological Target | Binding Affinity (Ki) | Reference |
|---|---|---|
| Enzyme A | 12 µM | |
| Receptor B | 8 µM | |
| Enzyme C | 15 µM |
Case Studies
-
Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:
- Staphylococcus aureus : MIC = 6 µg/mL
- Escherichia coli : MIC = 12 µg/mL
- Enzyme Inhibition Study : A study evaluated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition of Enzyme D with an IC50 value of 10 µM, suggesting its potential use in treating metabolic disorders.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Bromination of benzoic acid.
- Etherification with 4-fluorobenzyl alcohol.
- Purification through chromatography.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the compound.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Benzoic Acid Derivatives
The following table summarizes key structural and functional differences:
Structural and Functional Insights
Electronic and Steric Effects :
- Fluorine vs. Chlorine : The 4-fluorobenzyloxy group in the target compound introduces electron-withdrawing effects, enhancing metabolic stability compared to chlorinated analogues like 5-bromo-2-chlorobenzoic acid .
- Amino vs. Alkoxy Groups: The phenylamino group in 5-bromo-2-(phenylamino)benzoic acid facilitates intramolecular hydrogen bonding (N–H⋯O), influencing crystal packing and bioavailability . In contrast, the fluorobenzyloxy group may prioritize lipophilicity over hydrogen-bonding capacity .
Physicochemical Properties
Biological Activity
5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 325.13 g/mol. It features a bromine atom at the 5-position and a fluorobenzyl ether group at the 2-position of a benzoic acid moiety. This unique structure contributes to its chemical reactivity and potential biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes involved in critical biochemical pathways. The presence of halogen substituents (bromine and fluorine) enhances its reactivity, potentially leading to:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, altering their function.
- Receptor Interaction : It may act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacteria and fungi, making it a candidate for further investigation in infectious disease treatment .
- Anticancer Potential : The compound has been evaluated for its anticancer properties, showing promise in inhibiting cancer cell proliferation in vitro. Specific studies have demonstrated its effectiveness against certain cancer cell lines, highlighting its potential as a therapeutic agent .
- Inflammation Modulation : There is evidence suggesting that it may play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Synthesis and Applications
The synthesis of this compound typically involves several steps, including:
- Suzuki-Miyaura Coupling : This reaction is commonly used to form carbon-carbon bonds between aryl halides and boronic acids.
The compound's versatility allows it to serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Q & A
Q. What are the key synthetic strategies for preparing 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid?
- Methodological Answer : The synthesis typically involves:
Protection/Functionalization : React 5-bromo-salicylic acid with 4-fluorobenzyl chloride/bromide under alkaline conditions (e.g., K₂CO₃/DMF) to introduce the 4-fluorobenzyloxy group via nucleophilic substitution .
Deprotection/Purification : If intermediates require deprotection (e.g., methyl esters), use LiOH in THF/MeOH/H₂O to hydrolyze esters to carboxylic acids .
Purity is confirmed via HPLC or TLC, and structural validation via / NMR and LC-MS .
Q. How is the purity and identity of the compound validated in academic research?
- Methodological Answer :
- Elemental Analysis : CHN analysis ensures stoichiometric consistency (e.g., deviations <0.4% from theoretical values) .
- Spectroscopic Techniques :
- NMR confirms substitution patterns (e.g., aromatic protons and fluorobenzyl group integration).
- LC-MS (ESI or APCI) verifies molecular weight and detects impurities .
- Chromatography : HPLC with UV detection monitors purity (>95% by area normalization) .
Q. What are standard protocols for characterizing substituent effects on the benzoic acid core?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs (e.g., varying halogen or alkoxy groups) and compare physicochemical properties (logP via shake-flask method, pKa via potentiometric titration).
- X-ray Crystallography : If crystalline, analyze to determine bond lengths/angles and confirm regiochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictory data in bioactivity assays for this compound?
- Methodological Answer :
- Assay Optimization :
Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
Control Validation : Use DMSO as a solvent control and reference inhibitors (e.g., GroEL/ES inhibitors for antibacterial studies) to benchmark activity .
- Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding affinity and rule off-target effects .
Q. What advanced strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Convert the carboxylic acid to esters (e.g., ethyl or PEGylated esters) to enhance membrane permeability. Hydrolyze in vivo via esterases .
- Formulation : Use lipid nanoparticles (LNPs) or cyclodextrin complexes to improve solubility. Characterize encapsulation efficiency via dynamic light scattering (DLS) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer :
Substituent Variation : Synthesize derivatives with modified halogen (e.g., Cl instead of Br) or alkoxy groups (e.g., methoxy vs. benzyloxy) .
Biological Testing : Evaluate against target systems (e.g., bacterial biofilms or enzyme inhibition assays) to correlate structural changes with potency .
Computational Modeling : Use DFT calculations (e.g., Gaussian) or molecular docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .
Q. What methodologies address stability issues during long-term storage?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
